molecular formula C23H26N4O3S B14978219 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B14978219
M. Wt: 438.5 g/mol
InChI Key: QQNMXYIINJBNKS-UHFFFAOYSA-N
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Description

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrophthalazinone core, followed by the introduction of the ethyl group and the sulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the hexahydrophthalazinone core.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or for other biological activities such as enzyme inhibition.

Medicine

In medicinal chemistry, the compound may be explored for its therapeutic potential. Sulfonamides have been used in the treatment of bacterial infections, and this compound could be evaluated for similar applications or for other therapeutic uses.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide would depend on its specific application. In the case of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide with antibacterial properties.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.

Uniqueness

What sets 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide apart is its unique structure, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C23H26N4O3S/c1-3-27-23(28)20-9-5-4-8-19(20)22(26-27)18-11-10-16(2)21(13-18)31(29,30)25-15-17-7-6-12-24-14-17/h6-7,10-14,25H,3-5,8-9,15H2,1-2H3

InChI Key

QQNMXYIINJBNKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NCC4=CN=CC=C4

Origin of Product

United States

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